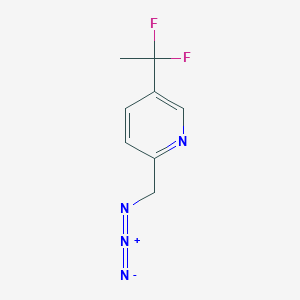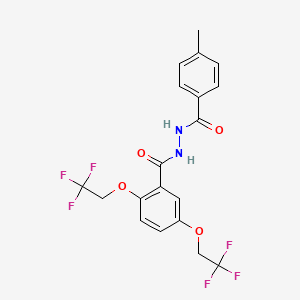
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both azido and difluoroethyl groups makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C8H8F2N4, and it has a molecular weight of 198.18 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine.
Azidation Reaction: The chloromethyl group is converted to an azidomethyl group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): A polar aprotic solvent used in azidation.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates.
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of probes and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine depends on the specific reaction it undergoes. For example:
Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
Reduction Reactions: The azido group is reduced to an amine via hydrogenation, where hydrogen atoms add to the nitrogen atoms of the azido group, breaking the nitrogen-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine: Similar structure but with the azido group at a different position.
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Precursor to the azidomethyl compound.
Uniqueness
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is unique due to the combination of the azido and difluoroethyl groups, which impart distinct reactivity and properties compared to other pyridine derivatives .
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)6-2-3-7(12-4-6)5-13-14-11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPDNRRQNWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![4-[(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2750770.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2750771.png)
![N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2750772.png)
![(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol](/img/structure/B2750773.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)
![3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
![(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2750791.png)
